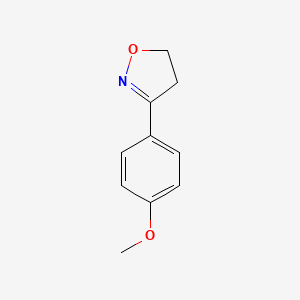

3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole

Description

Properties

CAS No. |

54287-95-5 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C10H11NO2/c1-12-9-4-2-8(3-5-9)10-6-7-13-11-10/h2-5H,6-7H2,1H3 |

InChI Key |

KDSJFVNSIFGWOV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldoxime. This intermediate is then subjected to cyclization under acidic conditions to yield the desired isoxazole compound .

Industrial Production Methods

Industrial production methods for 3-(4-methoxyphenyl)-4,5-dihydroisoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Pharmacological Applications

The pharmacological properties of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole derivatives have been extensively studied. These compounds exhibit a range of biological activities:

- Anticancer Activity : Research indicates that oxazole derivatives can inhibit cancer cell proliferation. For instance, derivatives have been found to act as potent inhibitors of various cancer types by targeting specific pathways involved in tumor growth and metastasis .

- Anti-inflammatory Effects : Compounds containing the oxazole ring have demonstrated anti-inflammatory properties. For example, VGX-1027 (which shares structural similarities with this compound) has been shown to suppress inflammation in models of arthritis by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β .

- Antimicrobial Properties : Several studies have highlighted the antimicrobial efficacy of oxazole derivatives against bacteria and fungi. The compound's mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Table 1: Summary of Pharmacological Activities

Agricultural Applications

Oxazole derivatives have also been explored for their potential use in agriculture:

- Herbicidal Activity : Compounds similar to this compound have been patented for their herbicidal properties. They act by inhibiting specific enzymes involved in plant growth, thereby controlling unwanted vegetation effectively .

- Pesticides : The structural features of oxazoles allow them to function as effective pesticides. Their ability to disrupt metabolic processes in pests makes them valuable in crop protection strategies .

Table 2: Agricultural Uses

| Application Type | Mechanism | References |

|---|---|---|

| Herbicides | Inhibit growth-related enzymes | |

| Pesticides | Disrupt metabolic processes in pests |

Material Science Applications

Beyond biological applications, this compound derivatives are being investigated for their utility in material science:

- Chemical Sensors : The unique electronic properties of oxazoles make them suitable candidates for developing chemical sensors that can detect specific analytes due to their ability to form stable complexes with metal ions .

- Antioxidants : Certain oxazole derivatives exhibit antioxidant properties that can be harnessed in various industrial applications, including food preservation and cosmetics .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

- A study reported the synthesis of novel oxazole derivatives through microwave-assisted reactions that significantly improved yield and reduced reaction times. These synthesized compounds were evaluated for their anticancer activity against several cell lines, showing promising results .

- Another research focused on the immunomodulatory effects of isoxazole derivatives related to the compound. It highlighted how these compounds could regulate immune responses and potentially serve as therapeutic agents for autoimmune diseases .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole with analogs featuring different substituents:

Key Observations :

- Electron-donating groups (e.g., methoxy) enhance ring stability and may influence binding to neurological targets, whereas electron-withdrawing groups (e.g., Cl, Br) increase molecular polarity and reactivity .

- Bulky substituents, as in pyroxasulfone, shift applications from neuropharmacology to herbicidal activity due to altered physicochemical properties (e.g., lipophilicity) .

Pharmacological and Functional Comparisons

Neuropharmacological Activity:

- 4-[3-(Furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol (2e): Exhibits potent MAO inhibition (IC₅₀ ~10 nM) and antidepressant effects without neurotoxicity. The phenolic -OH group at C4 enhances hydrogen-bonding interactions with MAO enzymes .

- 3-(4-Methoxyphenyl) analog : The methoxy group may reduce MAO affinity compared to 2e due to steric hindrance but could improve blood-brain barrier penetration via increased lipophilicity .

Herbicidal Activity:

Crystallographic and Structural Insights

- Benzodiazepine Hybrid (C₂₂H₂₃N₃O₄): A derivative of this compound fused with a benzodiazepine ring crystallizes in a monoclinic system (space group C2/c). The methoxy group induces disorder in the crystal lattice, affecting intermolecular C–H⋯O interactions .

Biological Activity

3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, highlighting its immunomodulatory and anticancer properties.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its reactivity and potential interactions with biological targets.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains a methoxyphenyl substitution that may influence biological activity. |

Immunomodulatory Effects

Recent studies have indicated that derivatives of isoxazole, including this compound, exhibit significant immunomodulatory properties. Specifically, they can regulate T cell responses and enhance humoral immunity. For example, compounds similar to this oxazole derivative have been shown to modulate the composition of T cell subsets and increase the levels of B cells in lymphoid organs .

Key Findings:

- T Cell Modulation: Enhances CD8+ and regulatory CD4+CD25+Fox3+ T cells in spleens and lymph nodes.

- Humoral Response: Increases anti-SRBC humoral immune responses in mice.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, including those derived from breast and leukemia cancers.

Case Studies:

- Cytotoxicity Against Cancer Cell Lines:

- Mechanism of Action:

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity. Modifications to the methoxy group or the oxazole ring can significantly impact its pharmacological properties.

| Modification | Effect on Activity |

|---|---|

| Addition of halogen atoms | Generally decreases antiproliferative activity |

| Alteration of alkyl chain length | Influences solubility and metabolic stability |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving hydrazide derivatives or via substitution on pre-formed oxazole rings. For example, refluxing hydrazide precursors in polar aprotic solvents (e.g., DMSO) under controlled temperatures (e.g., 18 hours at reflux) followed by crystallization in water-ethanol mixtures can yield the target compound with moderate efficiency (~65% yield). Optimization of solvent choice, reaction time, and stoichiometry of reagents (e.g., dichlorophenoxyacetic acid hydrazide) is critical to minimize side products .

- Key Parameters : Solvent polarity, reaction time, and purification methods (e.g., recrystallization vs. chromatography) directly affect purity and yield.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the methoxyphenyl and dihydro-oxazole moieties. The methoxy group typically resonates at ~3.8 ppm in H NMR.

- X-ray Crystallography : Used to resolve structural ambiguities, such as disorder in the oxazole ring (e.g., 0.634:0.366 positional disorder observed in related compounds) and intermolecular interactions (e.g., weak C–H⋯O hydrogen bonds) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass ~173.084 g/mol for analogs) .

Advanced Research Questions

Q. How do substitution patterns on the phenyl ring (e.g., methoxy group position) influence the compound’s reactivity and biological activity?

- Methodological Answer : Comparative studies of analogs (e.g., 3-(3-methoxyphenyl) vs. 3-(4-methoxyphenyl) derivatives) reveal that methoxy group positioning alters electronic effects (e.g., electron-donating resonance) and steric hindrance. For instance:

- Electronic Effects : Para-substitution enhances resonance stabilization, potentially increasing thermal stability.

- Biological Activity : Methoxy groups at the 4-position improve interactions with hydrophobic enzyme pockets, as seen in triazole derivatives with antitumor activity .

Q. What strategies address contradictions in crystallographic data, such as disordered structures in this compound derivatives?

- Methodological Answer :

- Refinement Protocols : Use high-resolution X-ray data and software (e.g., SHELXL) to model disorder ratios (e.g., 0.634:0.366 split occupancy). Apply constraints to H-atom positions based on geometric parameters (C–H = 0.95–0.99 Å) .

- Validation : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm dynamic disorder vs. static crystal packing effects.

Q. How can computational methods (e.g., molecular docking) predict the biological targets of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2 or tubulin) based on the compound’s aromatic and heterocyclic features.

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition IC) .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental data for bond lengths in the oxazole ring?

- Case Study : In related triazole-thione derivatives, the N–C bond length (1.3326 Å experimentally) may deviate from DFT-predicted values due to crystal packing forces or electron delocalization.

- Resolution : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and adjust computational models to include solvent/crystal environment effects .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.